5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring would be a methoxyphenyl group and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Pharmacophore for ALOX15 Inhibition
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: has been identified as a potential pharmacophore for the substrate-selective inhibition of ALOX15, an enzyme involved in lipid peroxidation and associated with various cancer and inflammation models . This compound could serve as a lead structure for developing new inhibitors that can modulate ALOX15 activity, offering therapeutic strategies for diseases where ALOX15 plays a pathophysiological role.
Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have synthesized novel triazole-pyrimidine hybrids, incorporating 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine , as potential neuroprotective and anti-neuroinflammatory agents . These compounds have shown significant promise in protecting neuronal cells and reducing inflammation, which could be beneficial in treating neurodegenerative diseases and brain injuries.
Nonlinear Optical (NLO) Materials
The structural features of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine make it a candidate for use in nonlinear optical materials. Its incorporation into ruthenium(II) complexes has demonstrated potential for applications such as second harmonic generation, which is crucial for developing new NLO materials .
Enzyme Inhibition
This compound has been used to study enzyme inhibition, particularly in the context of lipid peroxidizing enzymes like ALOX15. The ability to selectively inhibit such enzymes can lead to the development of targeted therapies for conditions related to enzyme dysregulation .
Drug Development and Synthesis
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: serves as a building block in the synthesis of various heterocyclic compounds that are of interest in drug development. Its versatility in chemical reactions makes it valuable for constructing complex molecules designed for pharmaceutical applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVNIXIUYNIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263040 |
Source
|
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine | |
CAS RN |
65943-31-9 |
Source
|
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65943-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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